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Compound of Interest

Compound Name: N-(4-Fluorophenyl)maleamic acid

CAS No.: 780-05-2

Cat. No.: B1332729

Get Quote

Introduction and Physicochemical Overview
N-(4-Fluorophenyl)maleamic acid is a carboxylic acid derivative that serves as a crucial

intermediate in the synthesis of N-(4-Fluorophenyl)maleimide, a monomer used in the

production of high-performance polyimides and as a building block in medicinal chemistry. The

synthesis typically involves the ring-opening reaction of maleic anhydride with 4-fluoroaniline.

[1][2] Given its role as a precursor, the purity and structural integrity of N-(4-
Fluorophenyl)maleamic acid are paramount, as impurities such as unreacted starting

materials or the prematurely cyclized maleimide can significantly impact the properties of the

final product.

A thorough analytical characterization is therefore essential. This guide outlines a multi-

technique approach, leveraging chromatography, spectroscopy, and thermal analysis to create

a complete analytical profile of the molecule.

Table 1: Physicochemical Properties of N-(4-Fluorophenyl)maleamic acid
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Property Value Source

CAS Number 780-05-2 [3]

Molecular Formula C₁₀H₈FNO₃ [3][4]

Molecular Weight 209.17 g/mol [3][4]

Canonical SMILES
C1=CC(=CC=C1F)NC(=O)C=

CC(=O)O

Appearance
White to off-white solid

(predicted)
[1][5]

Melting Point
Expected >150 °C (by

comparison)
[6][7]

Solubility

Soluble in polar organic

solvents (e.g., Ethanol,

Methanol, DMSO, DMF)

[8][9]

Integrated Analytical Workflow
A robust characterization of N-(4-Fluorophenyl)maleamic acid relies on the synergy of

multiple analytical techniques. Each method provides a unique piece of the puzzle, and

together they offer a comprehensive and validated understanding of the material. The logical

flow of analysis ensures that identity is confirmed before purity is quantified and that bulk

properties are understood.
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Figure 1: Integrated workflow for the characterization of N-(4-Fluorophenyl)maleamic acid.
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Expertise & Causality: Reverse-phase HPLC (RP-HPLC) is the cornerstone for purity

assessment. The stationary phase (C18) is nonpolar, while the mobile phase is polar. N-(4-
Fluorophenyl)maleamic acid, with its free carboxylic acid, is significantly more polar than

potential impurities like the cyclized N-(4-fluorophenyl)maleimide or the starting material 4-

fluoroaniline. This polarity difference is the basis for achieving excellent separation. The

addition of an acid like trifluoroacetic acid (TFA) to the mobile phase suppresses the ionization

of the carboxylic acid group, leading to sharper, more symmetrical peaks and improved

retention.

Protocol 3.1: RP-HPLC Method for Purity Determination
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column

oven, and a UV-Vis or Diode Array Detector (DAD).

Sample Preparation:

Accurately weigh approximately 5 mg of N-(4-Fluorophenyl)maleamic acid.

Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 0.5 mg/mL

stock solution.

Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Chromatographic Conditions:

Table 2: HPLC Method Parameters
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Parameter Recommended Setting Rationale

Column
C18, 150 mm x 4.6 mm, 5 µm

particle size

Standard for reverse-phase

separation of small molecules.

Mobile Phase A 0.1% (v/v) TFA in Water
Acidifier for peak shape

control.

Mobile Phase B 0.1% (v/v) TFA in Acetonitrile Organic modifier for elution.

Gradient Program

0-2 min: 10% B; 2-15 min: 10%

to 90% B; 15-18 min: 90% B;

18-18.1 min: 90% to 10% B;

18.1-25 min: 10% B

Gradient elution is necessary

to separate compounds with a

wide range of polarities.

Flow Rate 1.0 mL/min
Standard flow for a 4.6 mm ID

column.

Column Temperature 30 °C
Ensures reproducible retention

times.

Injection Volume 10 µL

Detection
UV at 254 nm or λmax

determined by DAD

Aromatic nature of the

compound ensures strong UV

absorbance.

Data Analysis:

Integrate all peaks in the chromatogram.

Calculate the area percent purity by dividing the peak area of the main component by the

total area of all peaks and multiplying by 100.

Trustworthiness: For an accurate assay, a certified reference standard is required to

create a calibration curve. The method should be validated for linearity, accuracy, and

precision according to ICH Q2(R1) guidelines.

Structural Elucidation via Spectroscopy
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR is a rapid and powerful technique for identifying the key functional

groups present in the molecule. The presence of characteristic absorption bands for the

carboxylic acid (O-H and C=O), amide (N-H and C=O), and the fluorinated aromatic ring

provides definitive evidence of the compound's structure.

Instrumentation: An FT-IR spectrometer, typically with a Universal Attenuated Total

Reflectance (UATR) accessory.

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Expected Absorptions:

Table 3: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹) Functional Group Vibration Mode

3300 - 2500 (broad) Carboxylic Acid O-H stretch

~3300 Amide N-H stretch

~1700 Carboxylic Acid C=O stretch

~1660 Amide C=O stretch (Amide I)

~1540 Amide N-H bend (Amide II)

~1600, ~1500 Aromatic Ring C=C stretch

~1250 Aryl Fluoride C-F stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most definitive technique for structural elucidation in

solution. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides

information about the carbon skeleton. For this specific molecule, ¹⁹F NMR offers a simple way
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to confirm the presence of the fluorine atom. Using a polar aprotic solvent like DMSO-d₆ is

crucial as it allows for the observation of exchangeable protons (NH and OH).

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated dimethyl

sulfoxide (DMSO-d₆).

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra at room temperature.

Expected Chemical Shifts and Couplings:

Table 4: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
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Nucleus Predicted δ (ppm) Multiplicity Assignment

¹H ~13.0 broad singlet 1H, COOH

¹H ~10.5 singlet 1H, NH

¹H ~7.7 dd
2H, Aromatic H ortho

to NH

¹H ~7.2 t
2H, Aromatic H ortho

to F

¹H ~6.5 d 1H, Vinyl H

¹H ~6.3 d 1H, Vinyl H

¹³C ~166 singlet C=O (Acid)

¹³C ~164 singlet C=O (Amide)

¹³C ~160 doublet (¹JCF) Aromatic C-F

¹³C ~135 singlet Aromatic C-NH

¹³C ~133 singlet Vinyl CH

¹³C ~131 singlet Vinyl CH

¹³C ~122 doublet (³JCF)
Aromatic CH ortho to

NH

¹³C ~115 doublet (²JCF)
Aromatic CH ortho to

F

Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the molecular weight of the compound,

offering orthogonal confirmation of its identity. Electrospray ionization (ESI) is a soft ionization

technique ideal for this polar molecule. Running in negative ion mode is often preferred as the

carboxylic acid is easily deprotonated to form a stable [M-H]⁻ ion.

Instrumentation: A mass spectrometer with an ESI source (e.g., a Q-TOF or Orbitrap).
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Sample Preparation: Infuse a dilute solution (~10 µg/mL) of the sample in methanol directly

into the source.

Data Acquisition: Acquire data in both positive and negative ion modes.

Expected Ions:

Negative Mode: [M-H]⁻ = 208.0416 m/z

Positive Mode: [M+H]⁺ = 210.0564 m/z; [M+Na]⁺ = 232.0384 m/z

Physicochemical and Solid-State Properties
Thermal Analysis (DSC/TGA)
Expertise & Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric

Analysis (TGA) are critical for understanding the thermal stability of the material. DSC can

precisely determine the melting point and reveal other thermal events, such as the potential for

solid-state cyclization to the imide, which would appear as an exothermic event. TGA measures

weight loss as a function of temperature, defining the onset of thermal decomposition.

Instrumentation: A calibrated DSC and TGA instrument.

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

DSC Method: Heat from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

TGA Method: Heat from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

Expected Results:

DSC: A sharp endothermic peak indicating the melting point.

TGA: A stable baseline until the onset of decomposition, followed by a significant weight

loss step.

X-Ray Crystallography
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Expertise & Causality: Single-crystal X-ray diffraction provides unambiguous proof of structure,

including stereochemistry and solid-state conformation. For maleamic acids, this technique is

invaluable for confirming the Z-configuration of the double bond and observing the

intramolecular hydrogen bond between the carboxylic acid proton and the amide carbonyl

oxygen, a common feature that contributes to molecular planarity.[8][10]

Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a

saturated solution. Ethanol has been shown to be an effective solvent for related

compounds.[8]

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a

low temperature (e.g., 100 K) to minimize thermal motion.

Structure Solution and Refinement: Solve and refine the crystal structure using standard

crystallographic software.

Expected Findings:

Confirmation of the C₁₀H₈FNO₃ molecular structure.

Confirmation of the cis or (Z)-geometry about the C=C double bond.

Detailed bond lengths, bond angles, and torsion angles.

Mapping of intermolecular interactions (e.g., hydrogen bonding) that define the crystal

packing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Maleamic acid - Wikipedia [en.wikipedia.org]

2. pdf.benchchem.com [pdf.benchchem.com]

3. scbt.com [scbt.com]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.chemsrc.com/en/cas/6954-64-9_249769.html
https://en.wikipedia.org/wiki/Maleic_acid
https://www.benchchem.com/product/b1332729/docs?utm_src=pdf-body#application-notes-protocols-comprehensive-characterization-of-n-4-fluorophenyl-maleamic-acid
https://www.chemicalregister.com/N-(4-FLUOROPHENYL)MALEAMIC-ACID/cas-780-05-2.html
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2969966/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3212370/
https://www.ijert.org/synthesis-and-characterization-of-n-4-nitrophenyl-maleimide-and-copolymerized-with-cinnemic-acid
https://www.ijraset.com/research-paper/synthesis-and-characterization-of-4-nitropheny-maleimide-and-copolymerized-with-acrylonitrile-and-acrylamide
https://pubchem.ncbi.nlm.nih.gov/compound/9601
https://www.benchchem.com/product/b1332729?utm_src=pdf-custom-synthesis#bc-rfq
https://en.wikipedia.org/wiki/Maleamic_acid
https://pdf.benchchem.com/1361/A_Technical_Guide_to_Purity_Analysis_of_4_4_Bis_maleimido_1_1_biphenyl_via_High_Performance_Liquid_Chromatography.pdf
https://www.scbt.com/ko/p/n-4-fluorophenyl-maleamic-acid-780-05-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332729?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. N-(4-FLUOROPHENYL)MALEAMIC ACID | CAS: 780-05-2 | Chemical Product |
FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and
Chemical Reagents Supplier [finetechnology-ind.com]

5. CAS 7242-16-2: N-(4-Chlorophenyl)maleamic acid [cymitquimica.com]

6. N-(4-CHLOROPHENYL)MALEAMIC ACID CAS#: 7242-16-2 [m.chemicalbook.com]

7. N-(2,4-DIFLUOROPHENYL)MALEAMIC ACID | CAS#:6954-64-9 | Chemsrc
[chemsrc.com]

8. N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

9. Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with
Cinnemic Acid – IJERT [ijert.org]

10. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes & Protocols: Comprehensive
Characterization of N-(4-Fluorophenyl)maleamic acid]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1332729/docs#application-notes-
protocols-comprehensive-characterization-of-n-4-fluorophenyl-maleamic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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